Cas no 2418676-12-5 (tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate は、有機合成化学において重要な中間体として利用される化合物です。アジド基(-N₃)とピペラジン環を有する芳香族カルバメートであり、特にクリックケミストリー(例:CuAAC反応)や医薬品中間体合成に応用可能です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の選択的保護・脱保護が可能で、多段階合成における高い反応制御性が特徴です。分子内の反応性サイト(アジド、ピペラジン)により、多様な誘導体合成への展開性に優れています。また、結晶性が良好な場合が多く、精製プロセスに適した物理的特性を示す傾向があります。

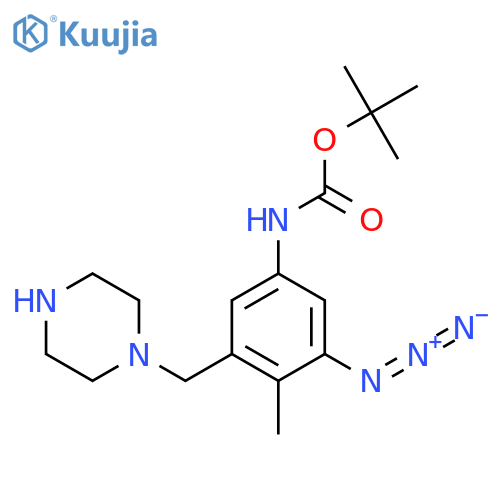

2418676-12-5 structure

商品名:tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2418676-12-5

- tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate

- EN300-26628084

- tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate

-

- インチ: 1S/C17H26N6O2/c1-12-13(11-23-7-5-19-6-8-23)9-14(10-15(12)21-22-18)20-16(24)25-17(2,3)4/h9-10,19H,5-8,11H2,1-4H3,(H,20,24)

- InChIKey: AGLKKKRZNBETCI-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=C(C(C)=C(C=1)CN1CCNCC1)N=[N+]=[N-])=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 346.21172409g/mol

- どういたいしつりょう: 346.21172409g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 68Ų

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26628084-1.0g |

tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |

2418676-12-5 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26628084-1g |

tert-butyl N-{3-azido-4-methyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |

2418676-12-5 | 1g |

$0.0 | 2023-09-12 |

tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

2418676-12-5 (tert-butyl N-{3-azido-4-methyl-5-(piperazin-1-yl)methylphenyl}carbamate) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量